molecular formula C20H16N2S B5600720 5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B5600720
M. Wt: 316.4 g/mol
InChI Key: XAOYELZDXKFSRZ-UHFFFAOYSA-N
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Description

5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, a naphthalene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of naphthalen-1-ylmethyl halides with thioamides under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring. Common solvents used in this synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated derivatives of the phenyl or naphthalene rings.

Mechanism of Action

The mechanism of action of 5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring, naphthalene moiety, and phenyl group. This structure imparts distinct electronic properties and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-2-10-17(11-3-1)22-20-21-14-18(23-20)13-16-9-6-8-15-7-4-5-12-19(15)16/h1-12,14H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYELZDXKFSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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